molecular formula C12H17N B11912243 (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 459142-40-6

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11912243
CAS No.: 459142-40-6
M. Wt: 175.27 g/mol
InChI Key: AFGINELSVWJKHB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes a naphthalene ring system with two methyl groups at positions 5 and 7, and an amine group at position 1. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve the reduction of the naphthalene ring.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the methylation and amination steps.

    Chiral Resolution: Utilizing chiral resolution techniques to obtain the (S)-enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

    Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products

    Oxidation Products: Naphthalene derivatives with ketone or carboxylic acid functionalities.

    Reduction Products: Fully saturated amines.

    Substitution Products: Amides or alkylated amines.

Scientific Research Applications

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    ®-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S)-form, with different biological activities.

    5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.

    5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other related compounds.

Properties

CAS No.

459142-40-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

AFGINELSVWJKHB-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C2CCC[C@@H](C2=C1)N)C

Canonical SMILES

CC1=CC(=C2CCCC(C2=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.